
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide, also known as PTB, is a compound that has been extensively studied for its various biochemical and physiological effects. PTB is a small molecule that has a molecular weight of 471.60 g/mol and a chemical formula of C24H22N4O2S2. Its chemical structure contains a 1,3,4-thiadiazole ring, which is known for its biological activities, and a benzamide moiety, which is a common pharmacophore in many drugs.
科学的研究の応用
Synthesis and Characterization
Research on similar compounds indicates a focus on synthesis and characterization, aiming to explore their potential applications. For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy applications. Their photophysical and photochemical properties suggest potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Benzoxazole derivatives, including N-phenacyl analogs, have been studied for their antimicrobial activities. Staniszewska et al. (2021) evaluated newly synthesized benzoxazole derivatives for anti-Candida activity, finding significant efficacy against various Candida strains, indicating their potential as antimicrobial agents (Staniszewska et al., 2021).
Biodynamic Heterocycles Synthesis
Khillare et al. (2017) conducted research on the synthesis of biodynamic heterocycles, including 1,3,4-thiadiazole derivatives, demonstrating their potential in various biological applications. The use of baker’s yeast as a biocatalyst offers a cost-effective and scalable method for synthesizing these compounds (Khillare et al., 2017).
Anticonvulsant Potential
Research by Sych et al. (2018) on 1,3,4-thiadiazole derivatives demonstrated high anticonvulsive activity, indicating the potential of such compounds in developing new anticonvulsant drugs. This study highlights the importance of developing quality control techniques for these substances (Sych et al., 2018).
Antibacterial and Anticancer Activities
Atta et al. (2011) synthesized imidazo[2,1-b]-1,3,4-thiadiazoles showing slight to moderate activity against microorganisms like Staphylococcus aureus and Escherichia coli. Their research underscores the potential of these compounds in antimicrobial and possibly anticancer therapies (Atta et al., 2011).
特性
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13(2)26-16-10-8-15(9-11-16)18(25)21-19-22-23-20(28-19)27-12-17(24)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZVZQPKMHGYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


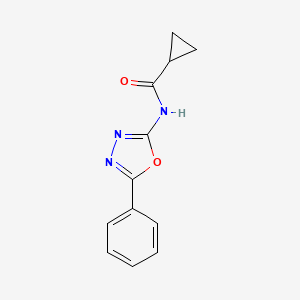
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
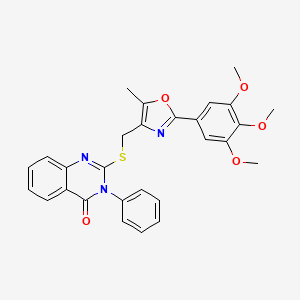
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
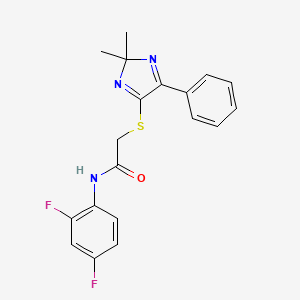
![Ethyl 3-(4-chlorophenyl)-5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)
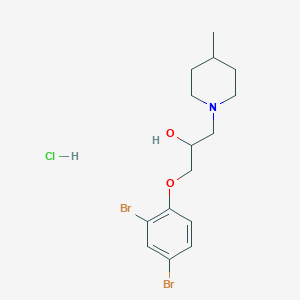
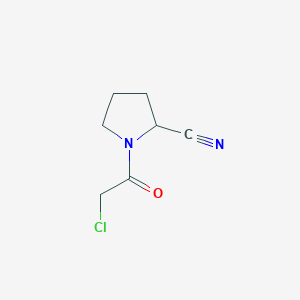
![N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2591147.png)
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide](/img/structure/B2591152.png)